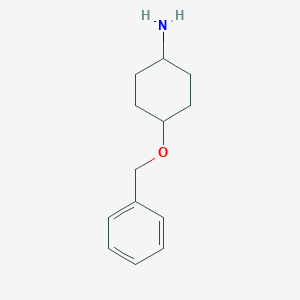

Trans-4-(benzyloxy)cyclohexanamine

Descripción

BenchChem offers high-quality Trans-4-(benzyloxy)cyclohexanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trans-4-(benzyloxy)cyclohexanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylmethoxycyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJZOTXVZFPSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540789 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98454-39-8 | |

| Record name | 4-(Benzyloxy)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of trans-4-(benzyloxy)cyclohexanamine

Introduction

trans-4-(benzyloxy)cyclohexanamine is a valuable substituted cyclohexylamine derivative that serves as a crucial building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its rigid cyclohexane core, coupled with the stereospecific trans orientation of the amino and benzyloxy groups, provides a defined three-dimensional structure that is often sought after in drug design to optimize interactions with biological targets. The benzyloxy group can act as a protecting group for the hydroxyl functionality or as a key pharmacophoric element. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to trans-4-(benzyloxy)cyclohexanamine, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The most direct and efficient pathway to trans-4-(benzyloxy)cyclohexanamine is a two-step sequence commencing with the synthesis of the key intermediate, 4-(benzyloxy)cyclohexanone, followed by a stereoselective reductive amination. This strategy is advantageous due to the commercial availability of starting materials and the generally high yields and stereoselectivity achievable in the key transformation steps.

An In-depth Technical Guide to trans-4-(benzyloxy)cyclohexanamine: Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(benzyloxy)cyclohexanamine is a key bifunctional molecule increasingly recognized for its utility as a versatile building block in medicinal chemistry and drug development. Its rigid cyclohexane core, coupled with the stereospecific trans orientation of its amino and benzyloxy substituents, provides a valuable scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of trans-4-(benzyloxy)cyclohexanamine, providing researchers with the foundational knowledge to effectively utilize this compound in their scientific endeavors. The trans-4-substituted cyclohexane-1-amine structural element is a key component in several pharmaceuticals, highlighting the importance of this molecular framework.[1]

Molecular Structure and Physicochemical Properties

Trans-4-(benzyloxy)cyclohexanamine possesses a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . The structure features a cyclohexane ring substituted at the 1 and 4 positions with an amine group and a benzyloxy group, respectively. The "trans" designation indicates that these two substituents are on opposite sides of the cyclohexane ring's plane.

| Property | Value | Source |

| IUPAC Name | trans-4-(benzyloxy)cyclohexan-1-amine | Sigma-Aldrich |

| CAS Number | 98454-39-8 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₉NO | Sigma-Aldrich |

| Molecular Weight | 205.30 g/mol | Sigma-Aldrich |

| Physical Form | Yellow to Brown Sticky Oil to Solid | Sigma-Aldrich |

| Storage | Keep in dark place, inert atmosphere, room temperature | Sigma-Aldrich |

Stereochemistry and Conformational Analysis

The stereochemistry of trans-4-(benzyloxy)cyclohexanamine is of paramount importance to its function as a molecular scaffold. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In 1,4-disubstituted cyclohexanes, the trans isomer can exist as two rapidly interconverting chair conformers: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

Due to the significant steric hindrance associated with axial substituents, the diequatorial conformation is overwhelmingly favored energetically. The bulky benzyloxy and amino groups will preferentially occupy the more spacious equatorial positions to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the cyclohexane ring.

This strong preference for the diequatorial conformation results in a well-defined spatial relationship between the amino and benzyloxy groups, which is a critical feature for its application in drug design, where precise positioning of functional groups is essential for molecular recognition and biological activity.

Synthesis of trans-4-(benzyloxy)cyclohexanamine

The stereoselective synthesis of trans-4-(benzyloxy)cyclohexanamine can be approached through several synthetic strategies. A common and effective method involves the reduction of a suitably protected 4-(benzyloxy)aniline derivative or the reductive amination of 4-(benzyloxy)cyclohexanone. The key challenge in the synthesis is to control the stereochemistry to obtain the desired trans isomer with high selectivity.

Proposed Synthetic Protocol: Catalytic Hydrogenation of N-acetyl-4-(benzyloxy)aniline

This protocol is adapted from established methods for the synthesis of trans-4-substituted cyclohexylamines.[2]

Step 1: Acetylation of 4-(benzyloxy)aniline

-

Reaction Setup: To a solution of 4-(benzyloxy)aniline (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.2 equivalents).

-

Acylation: Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-(benzyloxyphenyl))acetamide.

Step 2: Catalytic Hydrogenation

-

Catalyst and Substrate: In a high-pressure reactor, dissolve N-(4-(benzyloxyphenyl))acetamide (1 equivalent) in a suitable solvent like acetic acid or ethanol. Add a hydrogenation catalyst, such as rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 bar). Heat the mixture to a temperature of 50-80 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by hydrogen uptake or by analyzing aliquots via gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction typically takes several hours to reach completion.

-

Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation of Isomers: Concentrate the filtrate under reduced pressure to obtain a mixture of cis- and trans-N-(4-(benzyloxy)cyclohexyl)acetamide.

Step 3: Isomer Separation and Deprotection

-

Isomer Separation: The separation of the cis and trans isomers can often be achieved by fractional crystallization. The trans isomer is typically less soluble and will crystallize out from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Hydrolysis of the Amide: The isolated trans-N-(4-(benzyloxy)cyclohexyl)acetamide is then hydrolyzed to the free amine. This can be accomplished by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

-

Final Purification: After hydrolysis, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated. Further purification by column chromatography on silica gel may be necessary to obtain highly pure trans-4-(benzyloxy)cyclohexanamine.

Spectroscopic Characterization

The structural elucidation of trans-4-(benzyloxy)cyclohexanamine relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-4-(benzyloxy)cyclohexanamine is expected to exhibit characteristic signals for the benzyloxy and cyclohexyl protons.

-

Benzyl Protons: The five aromatic protons of the phenyl ring will appear as a multiplet in the region of δ 7.2-7.4 ppm. The two benzylic protons (O-CH₂-Ph) will typically resonate as a singlet around δ 4.5 ppm.[3]

-

Cyclohexyl Protons: The protons on the cyclohexane ring will appear as complex multiplets in the upfield region of the spectrum, typically between δ 1.0 and 3.0 ppm. The methine proton attached to the carbon bearing the amino group (H-1) and the methine proton attached to the carbon bearing the benzyloxy group (H-4) are of particular diagnostic importance. In the favored diequatorial conformation of the trans isomer, both H-1 and H-4 are in axial positions. This axial orientation leads to large axial-axial coupling constants with the adjacent axial protons, resulting in a broad multiplet or a triplet of triplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the structure.

-

Aromatic Carbons: The carbons of the phenyl ring will resonate in the aromatic region (δ 127-138 ppm).

-

Benzylic Carbon: The benzylic carbon (O-CH₂-Ph) is expected to appear around δ 70 ppm.

-

Cyclohexyl Carbons: The carbons of the cyclohexane ring will be observed in the aliphatic region. The carbon bearing the benzyloxy group (C-4) will be downfield shifted due to the electronegativity of the oxygen atom (typically around δ 75-80 ppm), while the carbon bearing the amino group (C-1) will appear around δ 50-55 ppm. The remaining cyclohexyl carbons will resonate further upfield.

Applications in Drug Development

The trans-4-substituted cyclohexylamine scaffold is a privileged motif in medicinal chemistry, and trans-4-(benzyloxy)cyclohexanamine serves as a valuable intermediate for accessing a wide range of biologically active molecules. The benzyloxy group can be readily deprotected to reveal a hydroxyl group, providing a handle for further functionalization.

A notable example of the importance of the trans-4-substituted cyclohexylamine core is in the antipsychotic drug Cariprazine .[1] Cariprazine features this structural element, which plays a crucial role in its pharmacological profile.[1] The rigid trans-cyclohexyl linker correctly orients the pharmacophoric groups for optimal interaction with their biological targets.

Furthermore, derivatives of trans-4-aminocyclohexane have been explored as inhibitors of various enzymes, including Cyclin-Dependent Kinase 12 (CDK12), which is a target in cancer therapy.[4] The well-defined stereochemistry of the trans isomer is critical for achieving high potency and selectivity in these applications.

Conclusion

Trans-4-(benzyloxy)cyclohexanamine is a molecule of significant interest to the scientific community, particularly those engaged in drug discovery and development. Its rigid, stereochemically defined structure provides a reliable platform for the synthesis of complex and biologically active compounds. A thorough understanding of its stereochemistry, conformational preferences, and synthetic accessibility is essential for its effective application. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their research programs.

References

-

F. Paradisi, et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 15(1), 1-11. [Link]

- Siegfried AG. (2017).

-

Dong, X., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(16), 5966-5973. [Link]

-

ResearchGate. Conformational analysis of trans-1,4-dihalocyclohexanes. [Link]

-

ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4''-benzyloxy triphenylamine (3). [Link]

-

MDPI. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. [Link]

-

Takeda Pharmaceutical Company Limited, et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(16), 7136-7151. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for.... [Link]

-

Wiley-VCH. Supporting Information. [Link]

Sources

- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of trans-4-(benzyloxy)cyclohexanamine

This guide provides an in-depth analysis of the spectroscopic data for trans-4-(benzyloxy)cyclohexanamine, a key intermediate in the synthesis of various biologically active molecules. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Our approach emphasizes the causal relationships between the molecular structure and its spectral output, ensuring a thorough and practical understanding of its characterization.

Introduction

trans-4-(benzyloxy)cyclohexanamine is a disubstituted cyclohexane derivative featuring a primary amine and a benzyloxy ether. The trans stereochemistry, where the two substituents are on opposite sides of the ring, dictates a specific conformational preference, which is reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of the compound during synthesis and quality control processes. This guide will dissect the expected ¹H NMR, ¹³C NMR, IR, and MS data, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For trans-4-(benzyloxy)cyclohexanamine, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of trans-4-(benzyloxy)cyclohexanamine in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts of labile protons (NH₂ and any residual H₂O).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential multiplication factor to improve resolution.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of trans-4-(benzyloxy)cyclohexanamine is expected to show distinct signals for the benzylic protons, the aromatic protons, and the protons of the cyclohexyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 4.50 | Singlet | 2H | Benzylic protons (-OCH₂Ph) |

| ~ 3.50 | Multiplet | 1H | CH-O |

| ~ 2.70 | Multiplet | 1H | CH-N |

| ~ 2.00 - 1.80 | Multiplet | 4H | Axial protons on cyclohexyl ring |

| ~ 1.30 - 1.10 | Multiplet | 4H | Equatorial protons on cyclohexyl ring |

| ~ 1.50 | Broad Singlet | 2H | NH₂ |

Interpretation and Rationale:

The aromatic protons of the benzyl group are expected to appear as a multiplet in the downfield region (~7.3 ppm) due to the deshielding effect of the aromatic ring current. The benzylic protons (-OCH₂Ph) are anticipated to be a sharp singlet around 4.50 ppm, as they are adjacent to an oxygen atom but lack adjacent protons for coupling.[1]

The methine proton attached to the oxygen (CH-O) will be deshielded and is predicted to appear around 3.50 ppm. Similarly, the methine proton attached to the nitrogen (CH-N) will be found at a slightly more upfield position, around 2.70 ppm. The trans configuration of the substituents leads to both of these protons being in an axial position in the preferred chair conformation, resulting in complex splitting patterns due to coupling with neighboring axial and equatorial protons.

The protons of the cyclohexyl ring will appear as two sets of multiplets. The axial protons are typically found at a slightly higher chemical shift than the equatorial protons due to 1,3-diaxial interactions. The primary amine protons (NH₂) will likely appear as a broad singlet around 1.50 ppm; its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature.

Diagram: ¹H NMR Assignment Workflow

Caption: Workflow for assigning proton signals in the ¹H NMR spectrum.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon (C-ipso) |

| ~ 128.5 | Aromatic CH carbons (C-ortho, C-meta) |

| ~ 127.5 | Aromatic CH carbon (C-para) |

| ~ 78 | CH-O |

| ~ 70 | Benzylic carbon (-OCH₂) |

| ~ 50 | CH-N |

| ~ 33 | Cyclohexyl CH₂ carbons adjacent to CH-N |

| ~ 30 | Cyclohexyl CH₂ carbons adjacent to CH-O |

Interpretation and Rationale:

The aromatic carbons of the benzyl group will appear in the range of 127-138 ppm. The ipso-carbon (the carbon attached to the -OCH₂ group) will be a quaternary carbon and is expected around 138 ppm. The benzylic carbon (-OCH₂) will be found around 70 ppm.

The carbon bearing the oxygen (CH-O) is significantly deshielded and is predicted to be around 78 ppm. The carbon attached to the nitrogen (CH-N) will be at a lower chemical shift, approximately 50 ppm. The remaining methylene carbons of the cyclohexane ring will appear in the upfield region of the spectrum, typically between 30 and 33 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹). Acquire and average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

IR Spectral Data (Predicted)

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3300 | N-H stretch (two bands for primary amine) | Amine (-NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Benzyl group |

| 2950 - 2850 | C-H stretch (aliphatic) | Cyclohexyl group |

| 1600, 1495 | C=C stretch (aromatic) | Benzyl group |

| 1450 | C-H bend (aliphatic) | Cyclohexyl group |

| 1100 - 1000 | C-O stretch | Ether (-OCH₂-) |

| 850 - 750 | C-H out-of-plane bend (aromatic) | Benzyl group |

Interpretation and Rationale:

The IR spectrum will be dominated by features characteristic of the amine, ether, and aromatic functionalities. The primary amine will exhibit two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region.[2][3] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl ring will be observed just below 3000 cm⁻¹.[2]

The presence of the aromatic ring will be further confirmed by C=C stretching absorptions around 1600 and 1495 cm⁻¹. A strong C-O stretching band for the ether linkage is expected in the 1100-1000 cm⁻¹ region. Finally, the substitution pattern of the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (850-750 cm⁻¹).

Diagram: Key IR Absorptions

Caption: Correlation of functional groups to their key IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides detailed fragmentation, while electrospray ionization (ESI) is typically used for LC-MS and often yields the protonated molecular ion with less fragmentation.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Mass Spectral Data (Predicted)

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): m/z = 205 (for M⁺) or 206 (for [M+H]⁺).

-

Key Fragmentation Patterns:

| m/z | Fragment Ion | Proposed Structure |

| 108 | [C₇H₈O]⁺ | Tropylium ion derivative from benzyl ether |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 98 | [C₆H₁₂N]⁺ | Cyclohexylamine fragment after loss of benzyloxy group |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Interpretation and Rationale:

The molecular weight of trans-4-(benzyloxy)cyclohexanamine is 205.30 g/mol . In EI-MS, the molecular ion peak (M⁺) is expected at m/z 205. In ESI-MS, the protonated molecule ([M+H]⁺) at m/z 206 would be prominent.

A characteristic fragmentation pattern for benzyl ethers is the cleavage of the C-O bond, leading to the formation of the stable tropylium ion at m/z 91.[1] An alternative fragmentation could lead to a fragment with m/z 108, corresponding to the benzyloxy portion.

Another likely fragmentation pathway is the loss of the benzyloxy group, resulting in a fragment at m/z 98 corresponding to the protonated cyclohexylamine ring. Further fragmentation of the cyclohexyl ring can lead to a cyclohexyl cation at m/z 83.

Conclusion

The spectroscopic characterization of trans-4-(benzyloxy)cyclohexanamine provides a clear and unambiguous confirmation of its structure. ¹H and ¹³C NMR spectroscopy are essential for determining the connectivity and stereochemistry of the molecule. IR spectroscopy confirms the presence of the key functional groups, namely the primary amine and the benzyl ether. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the proposed structure. By integrating the data from these complementary techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

-

Mass spectrum of the reaction product, trans-4-aminocyclohexanal with its molecular ion peak at 115 amu. ResearchGate. Available at: [Link]

-

4-Cyclohexylbenzenamine. PubChem. Available at: [Link]

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]

-

Synthesis of cis/trans 4‐substituted cyclohexylamines with different... ResearchGate. Available at: [Link]

-

Mass spectrum of the reaction product, trans-4-aminocyclohexanal with its molecular ion peak at 115 amu. ResearchGate. Available at: [Link]

-

4-tert-Butylcyclohexylamine. PubChem. Available at: [Link]

-

a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. Available at: [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. Available at: [Link]

-

Cyclohexylamine. NIST WebBook. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of trans-4-(benzyloxy)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of trans-4-(benzyloxy)cyclohexanamine, a versatile building block in medicinal chemistry. As a Senior Application Scientist, this document is crafted to provide not only foundational data but also practical, field-proven insights into the methodologies for its solubility determination and the scientific rationale behind these experimental choices.

Introduction to trans-4-(benzyloxy)cyclohexanamine

trans-4-(benzyloxy)cyclohexanamine (CAS RN: 98454-39-8) is a primary amine featuring a cyclohexyl scaffold substituted with a benzyloxy group in a trans configuration. This structural motif is of significant interest in drug discovery, offering a combination of a lipophilic benzyl group and a polar amine function, which can be crucial for molecular interactions with biological targets. Understanding its solubility is paramount for its effective utilization in synthetic chemistry and for predicting the biopharmaceutical properties of drug candidates derived from it.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of any solubility investigation. While experimental data for trans-4-(benzyloxy)cyclohexanamine is not extensively available in public literature, we can predict these values using established computational models. These predicted values serve as a robust starting point for experimental design.

| Property | Predicted/Known Value | Method/Source | Implication for Solubility |

| Molecular Formula | C₁₃H₁₉NO | - | Provides the basis for molecular weight calculation. |

| Molecular Weight | 205.30 g/mol | - | Influences the mass-to-mole conversion in solubility calculations. |

| Physical Form | Liquid | Supplier Information | As a liquid, its solubility is not limited by crystal lattice energy, which can simplify dissolution. |

| pKa (basic) | ~10.5 | Prediction based on cyclohexylamine (pKa ~10.6) | The amine group will be predominantly protonated at physiological pH, significantly increasing its aqueous solubility at acidic pH. |

| logP | ~2.5 | Prediction based on the cis-isomer (logP = 2.47) | Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |

| Melting Point | Not available (liquid at RT) | - | Not applicable for thermodynamic solubility determination from a solid state at room temperature. |

| Boiling Point | Not available | - | High boiling point is expected due to the molecular weight and polar functional groups. |

Rationale for Predicted Values: The pKa of the primary amine is predicted to be similar to that of cyclohexylamine, as the electronic effect of the distant benzyloxy group is expected to be minimal. The logP is estimated based on its structural isomer, providing a reasonable approximation of its lipophilicity.

Understanding and Predicting Solubility Behavior

The solubility of trans-4-(benzyloxy)cyclohexanamine is dictated by the interplay of its structural features:

-

The Basic Amine Group: The primary amine is a weak base and can be protonated to form a water-soluble ammonium salt. This makes its aqueous solubility highly pH-dependent. At pH values significantly below its pKa (~10.5), the compound will exist predominantly in its protonated, more soluble form.

-

The Benzyloxy and Cyclohexyl Groups: These nonpolar moieties contribute to the molecule's lipophilicity, enhancing its solubility in organic solvents. The overall solubility in a given solvent will be a balance between the polarity of the solvent and the lipophilic character of the molecule.

Based on these characteristics, we can predict the following general solubility profile:

-

Aqueous Solubility: Poor to low in neutral and basic aqueous media. Solubility will significantly increase with decreasing pH.

-

Organic Solubility: Good solubility is expected in a range of organic solvents, from polar protic (e.g., methanol, ethanol) to less polar aprotic solvents (e.g., dichloromethane, ethyl acetate).

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a well-designed experimental plan is crucial. This section outlines the recommended protocols for determining both the thermodynamic and kinetic solubility of trans-4-(benzyloxy)cyclohexanamine.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the true equilibrium solubility of the most stable form of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the long-term stability of a formulation.[1][2]

-

Kinetic Solubility is the concentration of a compound at which precipitation first occurs when a concentrated solution (often in DMSO) is rapidly added to an aqueous buffer. It is a high-throughput screening parameter but may not represent the true equilibrium state.[3]

For a comprehensive understanding, both forms of solubility should be investigated.

Recommended Experimental Protocols

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

Principle: An excess amount of the test substance is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined.

Step-by-Step Methodology:

-

Preparation: Add an excess of trans-4-(benzyloxy)cyclohexanamine to a series of vials containing the desired solvents (e.g., purified water, pH-buffered solutions, various organic solvents).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved material settle. Centrifuge the samples at a high speed to ensure complete separation of the solid/liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]

-

Equilibrium Confirmation: Compare the concentrations obtained at different time points. Equilibrium is confirmed when the concentration no longer increases with time.

Caption: Shake-Flask Method Workflow

Given the basic nature of the compound, determining its solubility at different pH values is critical.

Protocol:

-

Prepare a series of aqueous buffers with pH values ranging from 2 to 12.

-

Perform the shake-flask method as described above in each of these buffers.

-

Plot the measured solubility as a function of pH. This will generate a pH-solubility profile, which is invaluable for formulation development.

Accurate knowledge of the pKa is essential for interpreting the pH-solubility profile. Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[8][9][10]

Principle: The compound is dissolved in a suitable solvent and titrated with a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a known amount of trans-4-(benzyloxy)cyclohexanamine in a co-solvent system (e.g., water/methanol) if its intrinsic aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The first derivative of the titration curve can be used to accurately determine the equivalence point.

Caption: Potentiometric Titration Workflow

Synthesis, Impurities, and Their Impact on Solubility

The purity of the compound is a critical factor that can significantly affect solubility measurements.[11] Impurities can either increase or decrease the apparent solubility of a substance.

Common Synthetic Route and Potential Impurities

A likely synthetic route to trans-4-(benzyloxy)cyclohexanamine involves the benzylation of trans-4-aminocyclohexanol.

-

trans-4-aminocyclohexanol + Benzyl halide (e.g., benzyl bromide) + Base → trans-4-(benzyloxy)cyclohexanamine

Potential Impurities:

-

Starting Materials: Unreacted trans-4-aminocyclohexanol and benzyl bromide.

-

By-products: Dibenzyl ether (from the self-condensation of benzyl bromide), and N,N-dibenzylated product.

-

cis-isomer: If the starting trans-4-aminocyclohexanol is not pure, the corresponding cis-isomer of the final product may be present.

Purity Assessment

The purity of trans-4-(benzyloxy)cyclohexanamine should be rigorously assessed before any solubility studies. Recommended analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying impurities.[6][12]

-

Gas Chromatography (GC): Suitable for analyzing volatile impurities.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

-

Mass Spectrometry (MS): For identification of unknown impurities.

Data Summary and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical Properties of trans-4-(benzyloxy)cyclohexanamine

| Property | Predicted Value |

| pKa | ~10.5 |

| logP | ~2.5 |

Table 2: Example of a pH-Solubility Profile Table

| pH | Thermodynamic Solubility (mg/mL) |

| 2.0 | [Experimental Value] |

| 4.0 | [Experimental Value] |

| 6.0 | [Experimental Value] |

| 7.4 | [Experimental Value] |

| 8.0 | [Experimental Value] |

| 10.0 | [Experimental Value] |

| 12.0 | [Experimental Value] |

Table 3: Example of a Solvent Solubility Table

| Solvent | Thermodynamic Solubility (mg/mL) at 25°C |

| Water | [Experimental Value] |

| Methanol | [Experimental Value] |

| Ethanol | [Experimental Value] |

| Dichloromethane | [Experimental Value] |

| Ethyl Acetate | [Experimental Value] |

| Toluene | [Experimental Value] |

| n-Heptane | [Experimental Value] |

Conclusion and Recommendations

This technical guide provides a comprehensive framework for understanding and determining the solubility of trans-4-(benzyloxy)cyclohexanamine. The predicted physicochemical properties suggest that this compound is a basic, moderately lipophilic liquid. Its aqueous solubility is expected to be highly pH-dependent, a critical consideration for its use in pharmaceutical development.

For researchers and drug development professionals, it is imperative to:

-

Confirm Purity: Always begin with a thorough purity assessment of the compound.

-

Determine Thermodynamic Solubility: Utilize the shake-flask method to establish the equilibrium solubility in relevant aqueous and organic media.

-

Characterize pH-Solubility Profile: Given its basic nature, a detailed pH-solubility profile is essential.

-

Accurately Measure pKa: An experimental determination of the pKa will provide a solid foundation for all solubility-related interpretations.

By following these guidelines, a robust and reliable solubility dataset can be generated, enabling informed decisions in the synthesis, formulation, and development of new chemical entities based on the trans-4-(benzyloxy)cyclohexanamine scaffold.

References

-

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 44-50. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

- Google Patents. (n.d.). WO2003078381A1 - Process for preparation of trans-4-aminocyclohexane-carboxylic acids.

- Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PubMed Central. Retrieved from [Link]

-

Rowan Scientific. (2025). How to Predict pKa. Retrieved from [Link]

-

PubMed. (2024). Thermodynamic solubility measurement without chemical analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

-

YouTube. (2024). Predicting the pKa of Small Molecules on Rowan. Retrieved from [Link]

-

GitHub. (n.d.). kayneong/LogP-Prediction: Prediction of LogP from SMILES datasets of chemical molecules. Retrieved from [Link]

- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). logP prediction results for each GNN model instance. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

- Google Patents. (n.d.). CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic.

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

-

Amazon S3. (2019). Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds Using Equilibrium Bond Lengths. Retrieved from [Link]

-

Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

-

ResearchGate. (n.d.). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

RSC Publishing. (n.d.). Accurate and rapid prediction of pKa of transition metal complexes: semiempirical quantum chemistry with a data-augmented approach. Retrieved from [Link]

- Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

- 1. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 2. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Making sure you're not a bot! [helda.helsinki.fi]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. ccsknowledge.com [ccsknowledge.com]

trans-4-(benzyloxy)cyclohexanamine as a building block for pharmaceutical intermediates

An Application Guide to the Strategic Use of trans-4-(benzyloxy)cyclohexanamine in the Synthesis of Pharmaceutical Intermediates

Authored by: A Senior Application Scientist

Abstract

The trans-1,4-disubstituted cyclohexylamine scaffold is a privileged motif in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise vectoral presentation of pharmacophoric elements. This guide provides a detailed exploration of trans-4-(benzyloxy)cyclohexanamine, a versatile building block for accessing these critical structures. We present not just protocols, but the underlying chemical principles, field-tested insights, and robust analytical validation methods required for its successful implementation in drug discovery and development programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable intermediate for the synthesis of complex molecular targets.

Introduction: The Strategic Value of the Cyclohexylamine Core

The cyclohexane ring is a cornerstone of pharmaceutical design. Unlike flat aromatic rings, its chair conformation provides a rigid, well-defined three-dimensional geometry. When functionalized at the 1 and 4 positions with a trans stereochemical relationship, the substituents are held in a diaxial or diequatorial orientation, minimizing conformational ambiguity and enabling highly specific interactions with biological targets. This structural feature is a key element in numerous active pharmaceutical ingredients (APIs), including the antipsychotic drug cariprazine, where the trans-cyclohexane moiety is critical for its activity profile.[1][2][3]

trans-4-(benzyloxy)cyclohexanamine serves as an ideal starting point for elaborating this framework. It provides two key functionalities:

-

A primary amine, ready for nucleophilic attack or coupling reactions to build out one vector of the molecule.

-

A benzyl-protected hydroxyl group, which masks a secondary point of functionalization. The benzyl ether is a robust protecting group, stable to a wide range of reaction conditions used to modify the amine, yet can be selectively removed under mild hydrogenolysis conditions.

This dual functionality allows for a modular and strategic approach to complex molecule synthesis.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties is fundamental to its effective use.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₉NO | - |

| Molecular Weight | 205.30 g/mol | - |

| Appearance | White to off-white solid/powder | |

| Melting Point | 109.0 to 113.0 °C | |

| Boiling Point | 127 °C at 14 mmHg | |

| Solubility | Soluble in methanol, dichloromethane, DMF |

Safety & Handling

trans-4-(benzyloxy)cyclohexanamine and its derivatives are potent chemical agents that require careful handling in a controlled laboratory environment.

-

Hazard Profile: Classified as causing severe skin burns and eye damage.[4] Always handle with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[4][5] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[4][6] Wash hands thoroughly after handling.[4] Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area.[6][7]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[7]

Core Application: Amide Bond Formation

The most common and pivotal reaction involving trans-4-(benzyloxy)cyclohexanamine is its coupling with carboxylic acids to form amides. This reaction is a cornerstone of pharmaceutical synthesis.[3][8]

Mechanistic Rationale for Reagent Selection

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Modern pharmaceutical synthesis relies on "coupling reagents" to activate the carboxylic acid.[8]

-

Carbodiimides (e.g., EDC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is readily attacked by the amine. A key advantage of EDC is that the resulting urea byproduct is water-soluble, simplifying purification.[3]

-

Benzotriazole Additives (e.g., HOBt): The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common side product. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are used.[3] HOBt traps the O-acylisourea to form an activated ester, which is less prone to side reactions but still highly reactive towards the amine. This also helps in reducing potential racemization if the carboxylic acid has a chiral center.[3][8]

-

Base (e.g., DIPEA): A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is typically added to neutralize the acids present (e.g., the carboxylic acid starting material and the HCl salt if EDC hydrochloride is used), ensuring the primary amine remains in its free, nucleophilic state.

Generalized Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for coupling trans-4-(benzyloxy)cyclohexanamine with a generic carboxylic acid.

Materials:

-

trans-4-(benzyloxy)cyclohexanamine (1.0 eq)

-

Carboxylic Acid (1.1 eq)

-

EDC·HCl (1.5 eq)

-

HOBt (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

-

Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the Carboxylic Acid (1.1 eq), trans-4-(benzyloxy)cyclohexanamine (1.0 eq), and HOBt (1.2 eq).

-

Dissolution: Add anhydrous DCM (or DMF) to dissolve the solids, typically to a concentration of 0.1-0.5 M. Stir the solution at room temperature for 10 minutes.

-

Base Addition: Add DIPEA (3.0 eq) to the solution and stir.

-

Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. Causality Note: Slow addition is crucial to control the initial exotherm of the activation step.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up: a. Dilute the reaction mixture with additional DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarb wash removes unreacted acid and HOBt; the brine wash helps to break any emulsions and remove bulk water. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Visual Workflow for Amide Coupling

Caption: Experimental workflow for a typical amide coupling reaction.

Key Transformation: Benzyl Group Deprotection

Once the amide is formed, the benzyl protecting group can be removed to unmask the hydroxyl functionality. This opens up a new synthetic handle for further diversification, such as oxidation to a ketone or etherification. The standard and most reliable method is catalytic hydrogenation.[9]

Protocol: Catalytic Hydrogenolysis

Safety First: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air or solvents like ethanol. Handle the catalyst carefully in an inert atmosphere or as a slurry. Hydrogen gas is highly flammable and explosive. Ensure the reaction is performed in a well-ventilated fume hood with appropriate pressure-rated equipment and no nearby ignition sources.

Materials:

-

N-acylated-trans-4-(benzyloxy)cyclohexanamine (1.0 eq)

-

Palladium on Carbon (10% Pd/C, 5-10 mol% by weight)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas source (balloon or cylinder with regulator)

-

Filtration aid (e.g., Celite®)

Step-by-Step Procedure:

-

Dissolution: Dissolve the benzyl-protected amide (1.0 eq) in MeOH or EtOH in a suitable pressure-rated flask.

-

Inerting: Purge the flask with an inert gas (N₂ or Ar).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (5-10 mol%) under the inert atmosphere. Expertise Note: Adding the catalyst to the solvent before the inerting step can be a fire hazard.

-

Hydrogenation: Evacuate the inert gas and backfill the flask with H₂ gas. For lab scale, a balloon of H₂ is often sufficient. For larger scales, a Parr shaker or similar hydrogenation apparatus is required.

-

Reaction: Stir the reaction vigorously at room temperature under a positive pressure of H₂.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the aromatic protons of the benzyl group in ¹H NMR are key indicators of completion.

-

Filtration: Once complete, carefully purge the flask with N₂ again. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or EtOH). Causality Note: The Celite pad prevents the fine Pd/C particles from passing through the filter paper and contaminating the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can often be used without further purification.

Visual Reaction Scheme for Deprotection

Caption: Reaction scheme for benzyl ether deprotection via hydrogenation.

Analytical Characterization

Robust analytical data is required to validate the outcome of each synthetic step.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ESI-MS [M+H]⁺ |

| trans-4-(benzyloxy)cyclohexanamine | 7.25-7.40 (m, 5H, Ar-H), 4.50 (s, 2H, -OCH₂Ph), 3.40-3.50 (m, 1H, CH-O), 2.60-2.70 (m, 1H, CH-N), 1.00-2.10 (m, 8H, Cyclohexyl-H) | ~138 (Ar-C), ~128.5 (Ar-CH), ~127.7 (Ar-CH), ~127.5 (Ar-CH), ~79 (CH-O), ~70 (-OCH₂Ph), ~51 (CH-N), ~34 (CH₂), ~30 (CH₂) | 206.15 |

| Amide Product (Example) | Similar to above, plus amide N-H proton (~5.5-6.5 ppm) and signals from the coupled acid moiety. Shift in CH-N proton downfield. | Similar to above, plus carbonyl signal (~165-175 ppm) and signals from the coupled acid moiety. | Varies |

| Deprotected Alcohol | Absence of Ar-H (7.25-7.40) and -OCH₂Ph (4.50) signals. Appearance of -OH proton (variable). | Absence of Ar-C and -OCH₂Ph signals. | Varies |

Note: Exact chemical shifts (δ) are dependent on the specific coupled acid and solvent used. The data above are representative.[10][11][12]

Conclusion

trans-4-(benzyloxy)cyclohexanamine is a high-value building block that provides a reliable and strategic entry point into the synthesis of pharmaceutically relevant 1,4-disubstituted cyclohexane cores. By understanding the principles behind its core reactions—amide coupling and deprotection—and by adhering to robust, well-validated protocols, researchers can efficiently construct complex molecular architectures. The methodologies outlined in this guide are designed to be both reproducible and scalable, empowering drug discovery and development professionals to accelerate their research programs.

References

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermedi

- Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.

- SAFETY DATA SHEET - trans-4-(Benzyloxycarbonylamino)cyclohexanemethyl amine. Fisher Scientific.

- Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.

- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- The amide group and its preparation methods by acid-amine coupling reactions: an overview.

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

- Amide coupling reaction in medicinal chemistry.

- Cyclohexylamine - SAFETY D

- A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics.

- SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES.

- trans-4-Methyl-cyclohexylamine HCl - Safety D

- trans-4-Aminocyclohexanol. Tokyo Chemical Industry Co., Ltd.

- Cyclohexylamine MATERIAL SAFETY D

- Organomagnesium amide catalyzed cross-dehydrocoupling of organosilanes with amines. Dalton Transactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. hepatochem.com [hepatochem.com]

- 9. A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Organomagnesium amide catalyzed cross-dehydrocoupling of organosilanes with amines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Synthetic Utility of trans-4-(Benzyloxy)cyclohexanamine: A Guide for Drug Discovery Professionals

Introduction: A Versatile Scaffold for Bioactive Molecules

In the landscape of modern medicinal chemistry, the rational design of drug candidates often hinges on the use of conformationally restricted scaffolds that can appropriately orient pharmacophoric elements in three-dimensional space. The trans-1,4-disubstituted cyclohexane ring is a privileged motif in this regard, offering a rigid chair conformation that minimizes steric interactions and provides precise vectoral projection of substituents. trans-4-(Benzyloxy)cyclohexanamine emerges as a particularly valuable building block, combining the conformational rigidity of the cyclohexane core with the synthetic versatility of a primary amine and a protected hydroxyl group. The benzyloxy moiety serves as a stable protecting group for the hydroxyl functionality, which can be unveiled at a later synthetic stage to introduce a key hydrogen bond donor or a point for further diversification. This guide provides a comprehensive overview of the synthetic routes utilizing trans-4-(benzyloxy)cyclohexanamine, detailing its preparation and subsequent application in the synthesis of complex molecular architectures, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

I. Synthesis of trans-4-(Benzyloxy)cyclohexanamine

The most direct and industrially scalable approach to trans-4-(benzyloxy)cyclohexanamine involves the reductive amination of the corresponding ketone, 4-(benzyloxy)cyclohexanone. This key intermediate can be prepared from the readily available trans-4-aminocyclohexanol.

Preparation of the Precursor: 4-(Benzyloxy)cyclohexanone

A robust synthesis of 4-(benzyloxy)cyclohexanone begins with the protection of the amino group of trans-4-aminocyclohexanol, followed by benzylation of the hydroxyl group and subsequent deprotection and oxidation. A common and efficient method involves the use of a tert-butyloxycarbonyl (Boc) protecting group.

Workflow for 4-(Benzyloxy)cyclohexanone Synthesis:

Caption: Synthesis of 4-(benzyloxy)cyclohexanone.

Reductive Amination to Yield trans-4-(Benzyloxy)cyclohexanamine

The conversion of 4-(benzyloxy)cyclohexanone to the desired primary amine is achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate with ammonia, which is then reduced in situ to the amine. The stereochemical outcome is often directed by the thermodynamic stability of the intermediates, favoring the formation of the trans isomer.

Protocol 1: Reductive Amination of 4-(Benzyloxy)cyclohexanone

| Step | Procedure | Reagents & Conditions | Causality and Insights |

| 1 | Imine Formation | 4-(Benzyloxy)cyclohexanone (1.0 eq.), Ammonia (in MeOH, 7N, 10 eq.) | A high concentration of ammonia drives the equilibrium towards the formation of the imine. Methanol is a suitable solvent for both the ketone and the ammonia solution. |

| 2 | Reduction | Pd/C (10 mol%), H₂ (50 psi) or NaBH₃CN (1.5 eq.), Acetic Acid (cat.) | Catalytic hydrogenation with Pd/C and H₂ is a clean and efficient method for imine reduction[1]. Alternatively, sodium cyanoborohydride is a mild reducing agent that is selective for the imine over the ketone, and the reaction is typically performed under slightly acidic conditions to facilitate imine formation[2]. |

| 3 | Work-up | Filter (for Pd/C), Quench with H₂O, Extract with EtOAc, Dry (Na₂SO₄), Concentrate | Standard work-up procedures to isolate the crude product. |

| 4 | Purification | Column chromatography (SiO₂, DCM/MeOH gradient) or crystallization of the hydrochloride salt | Purification is necessary to remove any unreacted starting material, by-products, and to isolate the desired trans isomer. Formation of the hydrochloride salt can aid in purification and improves the stability of the final product. |

II. Key Synthetic Applications

trans-4-(Benzyloxy)cyclohexanamine is a versatile intermediate for a variety of coupling reactions, allowing for the introduction of diverse functionalities at the amino group.

N-Alkylation Reactions

The primary amine of trans-4-(Benzyloxy)cyclohexanamine can be readily alkylated to introduce various substituents. Reductive amination with aldehydes or ketones is a common and efficient method for this transformation.

Workflow for N-Alkylation:

Caption: N-Alkylation via Reductive Amination.

Protocol 2: N-Alkylation via Reductive Amination

| Step | Procedure | Reagents & Conditions | Causality and Insights |

| 1 | Imine/Iminium Formation | trans-4-(Benzyloxy)cyclohexanamine (1.0 eq.), Aldehyde or Ketone (1.1 eq.), Dichloromethane (DCM) | DCM is a common solvent for reductive amination. The reaction is typically stirred at room temperature to allow for the formation of the imine or iminium ion intermediate. |

| 2 | Reduction | Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) | NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations. It is less basic than other borohydrides, minimizing side reactions. |

| 3 | Work-up | Quench with saturated aq. NaHCO₃, Separate layers, Extract aqueous layer with DCM, Combine organic layers, Dry (Na₂SO₄), Concentrate | The basic quench neutralizes any remaining acid and decomposes the excess reducing agent. |

| 4 | Purification | Column chromatography (SiO₂, Hexanes/EtOAc gradient) | Purification removes unreacted starting materials and by-products. |

Amide Coupling Reactions

The formation of an amide bond is a cornerstone of medicinal chemistry. trans-4-(Benzyloxy)cyclohexanamine readily participates in amide coupling reactions with carboxylic acids, acyl chlorides, or activated esters.

Workflow for Amide Coupling:

Caption: Amide Bond Formation.

Protocol 3: Amide Coupling with a Carboxylic Acid

| Step | Procedure | Reagents & Conditions | Causality and Insights |

| 1 | Activation of Carboxylic Acid | Carboxylic acid (1.0 eq.), HATU (1.1 eq.), DIPEA (2.0 eq.), DMF | HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base used to neutralize the acidic by-products. DMF is a common polar aprotic solvent for amide coupling reactions. |

| 2 | Amine Addition | trans-4-(Benzyloxy)cyclohexanamine (1.1 eq.) | The amine is added to the activated carboxylic acid, and the reaction is typically stirred at room temperature. |

| 3 | Work-up | Dilute with water, Extract with EtOAc, Wash organic layer with brine, Dry (Na₂SO₄), Concentrate | The aqueous work-up removes the water-soluble by-products of the coupling reaction. |

| 4 | Purification | Column chromatography (SiO₂, Hexanes/EtOAc gradient) | Purification yields the desired amide product. |

III. Deprotection of the Benzyloxy Group

A key feature of trans-4-(benzyloxy)cyclohexanamine is the ability to deprotect the benzyloxy group to reveal the corresponding alcohol, trans-4-aminocyclohexanol, which is itself a valuable building block. The most common method for benzyl ether cleavage is catalytic hydrogenolysis.

Protocol 4: Debenzylation via Hydrogenolysis

| Step | Procedure | Reagents & Conditions | Causality and Insights |

| 1 | Hydrogenolysis | N-substituted-trans-4-(benzyloxy)cyclohexanamine (1.0 eq.), Pd/C (10 mol%), H₂ (1 atm or higher pressure), Methanol or Ethanol | Palladium on carbon is an excellent catalyst for the hydrogenolysis of benzyl ethers. The reaction is typically carried out under an atmosphere of hydrogen. The choice of solvent is usually a polar protic solvent like methanol or ethanol. |

| 2 | Reaction Monitoring | TLC or LC-MS | The reaction progress should be monitored to ensure complete consumption of the starting material. |

| 3 | Work-up | Filter through Celite to remove the catalyst, Concentrate the filtrate | Filtration removes the solid catalyst, and concentration of the solvent yields the crude product. |

| 4 | Purification | Recrystallization or column chromatography (if necessary) | The resulting alcohol is often crystalline and can be purified by recrystallization. |

IV. Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors

The trans-4-aminocyclohexanol scaffold is a key structural feature in several approved and investigational Janus kinase (JAK) inhibitors. These drugs are used in the treatment of autoimmune diseases like rheumatoid arthritis and atopic dermatitis. The cyclohexane ring provides a rigid anchor for positioning the pharmacophoric groups that interact with the active site of the JAK enzyme.

A prominent example is Oclacitinib , a JAK inhibitor used in veterinary medicine. Its synthesis utilizes a derivative of trans-4-aminocyclohexanol.

Retrosynthetic Analysis of Oclacitinib:

Caption: Retrosynthesis of Oclacitinib.

The synthesis of Oclacitinib highlights the importance of the trans-4-aminocyclohexanol core. A synthetic route could involve the initial coupling of a protected trans-4-aminocyclohexanol derivative with the heterocyclic core, followed by functional group manipulations and deprotection steps. The use of trans-4-(benzyloxy)cyclohexanamine and its derivatives allows for strategic introduction of the necessary functionalities.

V. Conclusion

trans-4-(Benzyloxy)cyclohexanamine is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its rigid cyclohexane core provides a predictable platform for the spatial arrangement of substituents, while the primary amine and protected hydroxyl group offer orthogonal handles for a wide range of synthetic transformations. The protocols detailed in this guide for its synthesis, N-alkylation, amide coupling, and deprotection provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this scaffold in the design and synthesis of novel therapeutic agents, particularly in the burgeoning field of kinase inhibitors.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

-

Organic Chemistry Portal. (n.d.). Reductive Amination (Reductive Alkylation). Retrieved from [Link]

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.

- Kocienski, P. J. (2004). Protecting Groups. Thieme.

- Flanagan, M. E., et al. (2014). Discovery of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 57(24), 10275–10291.

- WO2010020905A1 - Substituted pyrimidines and their use as jak-inhibitors. (2010). Google Patents.

- EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol. (2003). Google Patents.

- CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. (2014). Google Patents.

Sources

Application Notes and Protocols for the N-acylation of trans-4-(benzyloxy)cyclohexanamine

Introduction: Strategic N-acylation of a Versatile Cyclohexylamine Building Block

The N-acylation of amines to form amides is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] This guide provides a detailed protocol for the N-acylation of trans-4-(benzyloxy)cyclohexanamine, a valuable building block that combines a reactive primary amine on a conformationally defined cyclohexane scaffold with a versatile benzyloxy protecting group. The strategic selection of acylation methodology is paramount to ensure high yields, purity, and preservation of the acid-labile benzyloxy ether.

This document will explore three robust and widely applicable protocols for this transformation: the classic Schotten-Baumann reaction with acyl chlorides, acylation using carboxylic acid anhydrides, and a modern approach employing peptide coupling agents. Each protocol is presented with a detailed step-by-step methodology, a discussion of the underlying chemical principles, and guidance on reaction monitoring, workup, and product characterization.

Physicochemical Properties of trans-4-(benzyloxy)cyclohexanamine

A thorough understanding of the starting material's properties is critical for successful protocol development.

| Property | Value/Description | Source |

| Molecular Formula | C₁₃H₁₉NO | N/A |

| Molecular Weight | 205.30 g/mol | N/A |

| Appearance | Colorless to pale yellow oil or low melting solid | General knowledge |

| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Limited solubility in water. | General knowledge |

| pKa (of conjugate acid) | ~10.6 (estimated based on cyclohexylamine) | [3] |

The basicity of the amine (pKa of the conjugate acid is approximately 10.6) dictates that a base is required to neutralize the acidic byproduct of the acylation reaction.[3] The benzyloxy group is generally stable under basic and mildly acidic conditions but is susceptible to cleavage by hydrogenolysis or strong acids. This consideration informs the choice of reagents and purification methods.

Protocol I: N-acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This classic method is highly effective for the acylation of primary and secondary amines using reactive acyl chlorides.[4] The reaction is typically performed in a two-phase system or in a single organic solvent with a tertiary amine base.[5]

Causality Behind Experimental Choices:

-

Acyl Chlorides: As highly reactive acylating agents, they readily react with the nucleophilic amine.[4]

-

Base (Triethylamine or Pyridine): A non-nucleophilic organic base is used to scavenge the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]

-

Solvent (Dichloromethane): An aprotic solvent that dissolves both the amine and the acyl chloride, facilitating the reaction.

-

Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side reactions.

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-(benzyloxy)cyclohexanamine (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M).

-

Addition of Base: Add triethylamine (Et₃N, 1.2 eq) or pyridine (1.2 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution. The addition should be slow to control the exotherm.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol II: N-acylation using Carboxylic Acid Anhydrides

Carboxylic acid anhydrides are less reactive than acyl chlorides, offering a more controlled acylation. This method often benefits from a catalyst to enhance the reaction rate.

Causality Behind Experimental Choices:

-

Carboxylic Acid Anhydrides: These reagents are effective acylating agents that produce a carboxylic acid byproduct, which is less corrosive than HCl.

-

Catalyst (DMAP): 4-(Dimethylamino)pyridine is a highly efficient nucleophilic catalyst that accelerates the acylation by forming a more reactive N-acylpyridinium intermediate.

-

Base (Triethylamine): Required to neutralize the carboxylic acid byproduct.

-

Solvent (Dichloromethane): A suitable aprotic solvent for this reaction.